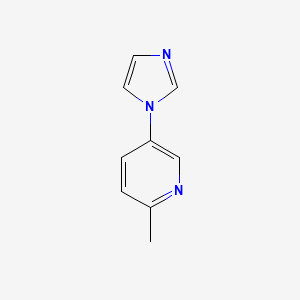

5-(1H-imidazol-1-yl)-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-imidazol-1-yl-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-2-3-9(6-11-8)12-5-4-10-7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRGRAUQQFMCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 5 1h Imidazol 1 Yl 2 Methylpyridine

Established and Evolving Synthetic Pathways to 5-(1H-imidazol-1-yl)-2-methylpyridine

The formation of this compound is primarily achieved by creating a bond between the nitrogen of the imidazole (B134444) ring and the C5 position of the 2-methylpyridine (B31789) ring. This is typically accomplished through N-arylation reactions where the pyridine (B92270) acts as the aryl group.

Multi-Step Synthesis: Strategic Planning and Optimization

A logical multi-step approach to this compound involves the separate synthesis of the imidazole and 2-methylpyridine precursors, followed by their coupling.

Path A: Imidazole + 5-halo-2-methylpyridine → this compound

Path B: Synthesis of the imidazole ring onto a pre-functionalized pyridine precursor.

Path A is generally more common and modular. The optimization of this process involves selecting the appropriate leaving group on the pyridine ring (e.g., Br, Cl, I, or OTf), choosing an effective catalyst system, and fine-tuning reaction conditions such as temperature, solvent, and base to maximize yield and minimize side products.

Transition Metal-Mediated Coupling Reactions in Ligand Synthesis

Transition metal catalysis has revolutionized the formation of C-N bonds, providing efficient and versatile methods for the synthesis of N-aryl heterocycles like the target compound. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for N-arylation. wikipedia.orglibretexts.org The reaction couples an amine (imidazole in this case) with an aryl halide or triflate (5-halo-2-methylpyridine). wikipedia.org The key components of this catalytic system are a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically demanding phosphine (B1218219) ligand (e.g., Xantphos, BrettPhos). libretexts.orgnih.gov A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the imidazole N-H bond. nih.govnih.gov

The general mechanism involves:

Oxidative addition of the 5-halo-2-methylpyridine to the Pd(0) complex.

Coordination of the imidazolide (B1226674) anion to the palladium center.

Reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org

Studies on the N-arylation of unsymmetrical imidazoles have shown that palladium-catalyzed methods can be highly regioselective, favoring the less sterically hindered N1 nitrogen. nih.govmit.edu

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed alternative for forming C-N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols, however, utilize soluble copper(I) catalysts (e.g., CuI) often in the presence of a ligand (like phenanthroline or diamines) and a base, allowing the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net The reaction typically involves heating imidazole with a 5-halo-2-methylpyridine in the presence of the copper catalyst and a base like potassium carbonate (K₂CO₃). researchgate.net The mechanism is thought to involve the formation of a copper(I) imidazolide, which then reacts with the aryl halide. wikipedia.org

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | Good to Excellent | nih.gov, nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / Biarylphosphine | NaOtBu | Toluene | 80-110 | Good to Excellent | wikipedia.org, researchgate.net |

| Ullmann Condensation | CuI / Phenanthroline | K₂CO₃ | DMF / NMP | 100-150 | Moderate to Good | wikipedia.org, researchgate.net |

| Ullmann Condensation | CuI (ligand-free) | K₂CO₃ | DMSO | 120-160 | Moderate | researchgate.net, scispace.com |

Innovative Synthetic Route Discovery and Mechanistic Studies

Research into C-N bond formation continues to yield innovative methods. For instance, electrochemical approaches for the synthesis of related imidazo[1,2-a]pyridines have been developed, offering a greener alternative by avoiding chemical oxidants. Mechanistic studies, particularly on copper-catalyzed N-arylation, have utilized density functional theory (DFT) to probe the reaction pathways. scispace.com These studies suggest that for ligand-free CuI-catalyzed reactions, the pathway where the imidazole coordinates to the copper(I) center before the oxidative addition of the aryl halide is energetically more favorable. scispace.com Such mechanistic insights are crucial for the rational design of more efficient catalysts and reaction conditions.

Precursor Chemistry: Design, Reactivity, and Accessibility

The successful synthesis of this compound relies on the availability of suitable precursors for both the imidazole and pyridine moieties.

Imidazole Precursors: The imidazole ring itself is a readily available commercial reagent. However, if substituted imidazoles were required, several classical synthetic methods can be employed:

Debus Synthesis: This one-pot reaction condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.comwikipedia.org

Radziszewski Synthesis: Similar to the Debus method, this involves condensing a 1,2-dicarbonyl, an aldehyde, and ammonia. pharmaguideline.com

Van Leusen Imidazole Synthesis: This method reacts a tosylmethyl isocyanide (TosMIC) with an aldimine, offering a versatile route to various substituted imidazoles. wikipedia.orgnih.gov

2-Methylpyridine Precursors: The key precursor is a 2-methylpyridine functionalized at the 5-position with a good leaving group.

5-Halo-2-methylpyridines: 5-Bromo-2-methylpyridine and 5-chloro-2-methylpyridine (B1585889) are common starting materials for cross-coupling reactions. These can be prepared from β-picoline (3-methylpyridine) through various halogenation routes or from alternative precursors like 2-oxo-5-methyl-5,6-dihalopiperidines. google.com

Other Precursors: 5-Amino-2-methylpyridine can be a precursor, which can be converted to a diazonium salt and subsequently to a halide via a Sandmeyer reaction.

The reactivity of the pyridine precursor is influenced by the nature of the leaving group (I > OTf > Br > Cl) and the electronic properties of the pyridine ring.

Principles of Sustainable Synthesis and Green Chemistry in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves careful consideration of solvents, catalysts, energy consumption, and waste generation.

Key Green Chemistry Metrics:

Atom Economy: This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final product. Cross-coupling reactions generally have moderate atom economy due to the use of ligands and bases.

E-Factor (Environmental Factor): This measures the total mass of waste generated per unit mass of product. Lower E-factors indicate a greener process. researchgate.net

Process Mass Intensity (PMI): Used frequently in the pharmaceutical industry, PMI is the ratio of the total mass of materials (water, solvents, reagents, starting materials) to the mass of the final product. semanticscholar.org

Sustainable Approaches:

Catalyst Selection and Recycling: Utilizing highly efficient catalysts like palladium or copper at very low loadings minimizes metal waste. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of green chemistry research. researchgate.net

Solvent Choice: Replacing hazardous solvents like DMF or NMP with greener alternatives such as water, ethanol, or supercritical fluids is a primary goal. nih.gov One-pot reactions, where multiple synthetic steps are performed in a single vessel, can also significantly reduce solvent usage and waste. nih.gov

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Alternative Reagents: Exploring alternative, less toxic reagents and moving away from halide-based precursors where possible contributes to a more sustainable process.

By evaluating synthetic routes using metrics like Atom Economy and E-Factor, chemists can quantitatively assess and compare the environmental performance of different methods for producing this compound, guiding the development of more sustainable manufacturing processes.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Optimizing reactions to achieve high yields and selectivity; employing one-pot procedures. |

| Atom Economy | Favoring addition reactions over substitution reactions where possible, although coupling reactions are often necessary. |

| Less Hazardous Synthesis | Replacing toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol, 2-MeTHF). |

| Catalysis | Using catalytic amounts of transition metals (Pd, Cu) instead of stoichiometric reagents; developing recyclable heterogeneous catalysts. researchgate.net |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input. nih.gov |

| Reduce Derivatives | Designing syntheses to avoid unnecessary protection/deprotection steps. |

Coordination Chemistry of 5 1h Imidazol 1 Yl 2 Methylpyridine with Metal Centers

Elucidation of Coordination Modes and Ligand Field Theory Implications

The coordination behavior of 5-(1H-imidazol-1-yl)-2-methylpyridine is dictated by the availability of lone pairs on its nitrogen atoms. The pyridine (B92270) nitrogen and the two imidazole (B134444) nitrogens are all potential donor sites. The spatial arrangement of these atoms allows for a variety of coordination modes.

Mono-, Bi-, and Polydentate Binding Characterization

Monodentate Coordination: It is conceivable that this compound could act as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or one of the imidazole nitrogens. The pyridine nitrogen is a common coordination site in many metal complexes. mdpi.com Similarly, imidazole and its derivatives are well-known to coordinate to metal ions through one of their nitrogen atoms, often leading to the formation of coordination polymers. mdpi.com

Bidentate Coordination: A more likely and stable coordination mode for this ligand is bidentate, where it chelates to a metal center using two of its nitrogen atoms. The most probable bidentate coordination would involve the pyridine nitrogen and the adjacent nitrogen of the imidazole ring (N3), forming a stable five-membered chelate ring. This type of chelation is common for ligands containing both pyridine and imidazole rings.

Bridging Ligand in Polydentate Coordination: Furthermore, this compound could act as a bridging ligand, connecting two or more metal centers. This could occur in several ways, for instance, with the pyridine nitrogen coordinating to one metal ion and one of the imidazole nitrogens coordinating to another. This bridging behavior can lead to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.comnih.gov

Formation of Homoleptic and Heteroleptic Coordination Compounds

Homoleptic Complexes: These are complexes where only one type of ligand is coordinated to the central metal ion. It is plausible that this compound could form homoleptic complexes, with multiple molecules of the ligand surrounding a single metal center. For instance, an octahedral complex might have the formula [M(L)n]x+, where 'L' is the ligand and 'n' would depend on the coordination mode.

Heteroleptic Complexes: These complexes contain more than one type of ligand. This compound can readily participate in the formation of heteroleptic complexes. In such compounds, one or more molecules of this compound would be coordinated to the metal ion along with other ligands, such as halides, water, or other organic molecules. The formation of heteroleptic complexes is a common feature in coordination chemistry.

Stereochemical Aspects of Complex Formation

The formation of metal complexes with this compound can lead to various stereochemical outcomes. For example, in an octahedral complex with two bidentate ligands, cis and trans isomers could potentially form. If the ligand were to coordinate in a tridentate fashion (which is less likely for this specific ligand but possible in some arrangements), facial (fac) and meridional (mer) isomers could arise. The specific stereoisomers formed would depend on factors such as the metal ion, reaction conditions, and the presence of other ligands. Chiral coordination polymers could also potentially be formed under specific conditions. acs.org

Advanced Structural Characterization of this compound Metal Complexes

To fully elucidate the structures and properties of metal complexes of this compound, a combination of advanced analytical techniques would be necessary.

Spectroscopic and Spectrometric Methodologies for Structural Assignment (e.g., advanced NMR, EPR, XAS, ESI-MS)

A suite of spectroscopic and spectrometric techniques would be essential for characterizing these complexes, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode. For paramagnetic complexes, NMR can also provide valuable structural information, although the spectra are often more complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Mn(II)), EPR spectroscopy is a powerful tool for probing the electronic structure and the coordination environment of the metal ion.

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment (bond distances and coordination numbers) of the metal atom, especially in non-crystalline samples.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a valuable technique for identifying the composition and stoichiometry of coordination complexes in solution. mdpi.com It can be used to detect the formation of both mono- and dinuclear complexes. mdpi.com

The following table summarizes the key analytical techniques and the information they would provide for the characterization of this compound metal complexes.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry, crystal packing |

| NMR Spectroscopy | Ligand and complex structure in solution, binding mode information |

| EPR Spectroscopy | Electronic structure and coordination environment of paramagnetic metal ions |

| XAS | Oxidation state, local coordination environment of the metal ion |

| ESI-MS | Stoichiometry and composition of complexes in solution |

Vibrational Spectroscopy for Ligand-Metal Interaction Probing

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the coordination of this compound to metal ions. The coordination event induces noticeable shifts in the vibrational frequencies of the ligand's functional groups, providing direct evidence of ligand-metal bond formation.

Upon complexation, the stretching vibrations of the C=N and C=C bonds within the pyridine and imidazole rings are particularly affected. Typically, these bands shift to higher wavenumbers (a blueshift) in the spectra of the metal complexes compared to the free ligand. This shift is attributed to the coordination of the nitrogen lone pair to the metal, which alters the electron density distribution and bond strengths within the heterocyclic rings. For instance, in related pyridine-containing complexes, shifts of the C=N band to higher frequencies have been observed upon coordination. ijacskros.com

The N-H stretching vibration of the imidazole ring, if present in the deprotonated form, can also provide information about the coordination environment. More significantly, the far-infrared region of the spectrum reveals new vibrational bands corresponding to the metal-ligand stretching modes (ν(M-N)), which are direct probes of the coordination bond. These bands are typically observed in the range of 200-500 cm⁻¹, and their positions can provide insights into the strength of the ligand-metal interaction. ijacskros.com

A consistent assignment scheme based on experimental and computational studies of imidazole and its derivatives helps in tracking these band shifts through various chemical changes, including metal complexation. nih.gov The intensities of certain Raman bands, particularly those involving the stretching of the strongest ring bonds, can be enhanced through resonance with electronic transitions, providing further structural information. nih.gov

Table 1: Representative Vibrational Frequency Shifts upon Coordination

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change |

|---|---|---|---|

| Pyridine Ring C=N Stretch | ~1590 | ~1610 | Blueshift |

| Imidazole Ring C=N Stretch | ~1530 | ~1550 | Blueshift |

| Pyridine Ring Breathing | ~990 | ~1010 | Blueshift |

| Metal-Nitrogen (M-N) Stretch | N/A | ~250-450 | New Band |

Note: The values presented are typical and can vary depending on the specific metal center and complex.

Electronic Structure and Bonding Analysis in Metal Complexes of this compound

The electronic structure and nature of the bonding in metal complexes of this compound can be investigated using a combination of experimental techniques, such as UV-visible spectroscopy, and theoretical methods, including Density Functional Theory (DFT) calculations.

DFT calculations provide detailed insights into the molecular orbitals and the distribution of electron density in these complexes. These calculations can help to assign the observed electronic transitions and to quantify the contributions of the metal and ligand orbitals to the frontier molecular orbitals (HOMO and LUMO). The nature of the HOMO and LUMO can determine the photophysical and photochemical properties of the complexes. For instance, in related systems, DFT has been used to study the effect of chlorination on the electronic structure and properties of macrocyclic complexes. mdpi.com

The bonding between the this compound ligand and a metal center is primarily a σ-donation from the nitrogen lone pairs to the vacant orbitals of the metal. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org Imidazole, on the other hand, is a pure σ-donor. wikipedia.org The combination of these two moieties in a single ligand framework allows for a nuanced electronic interaction with the metal center.

Ligand Design Principles: Tuning Electronic and Steric Properties through Derivatization

The versatility of the this compound scaffold allows for systematic modifications to tune its electronic and steric properties. These modifications, or derivatizations, are a cornerstone of ligand design, enabling the synthesis of complexes with tailored reactivity and physical properties.

Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine or imidazole rings.

Electron-Donating Groups (EDGs): Alkyl groups (like the existing methyl group at the 2-position of the pyridine ring), alkoxy, or amino groups increase the electron density on the ligand, enhancing its σ-donating ability. This generally leads to stronger ligand-metal bonds and can influence the redox potential of the metal center. For example, electron-donating pyridine ligands have been shown to result in enhanced catalytic currents in certain cobalt complexes. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens, nitro, or cyano groups decrease the electron density on the ligand, weakening its σ-donating ability but potentially enhancing its π-accepting character. This can stabilize lower oxidation states of the metal center. Studies on substituted pyridine-based pincer ligands have shown that EWGs can alter the electronic density around the metal center. nih.gov

Steric Tuning: The steric environment around the metal center can be controlled by introducing bulky substituents on the ligand. The methyl group at the 2-position of the pyridine ring already introduces some steric hindrance. Larger alkyl or aryl groups can be introduced at various positions on either ring to create a more crowded coordination sphere. This steric bulk can influence the coordination number and geometry of the resulting complex, and can also be used to create a specific pocket around the metal's active site, which is crucial for catalytic applications. For instance, sterically demanding pyridine ligands have been used in attempts to synthesize specific main group and transition metal complexes. uni-freiburg.de

The strategic derivatization of this compound provides a powerful approach to fine-tune the properties of its metal complexes for specific applications, ranging from catalysis to materials science.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Catalytic Applications of 5 1h Imidazol 1 Yl 2 Methylpyridine Based Systems

Homogeneous Catalysis Mediated by 5-(1H-imidazol-1-yl)-2-methylpyridine Complexes

Complexes derived from this compound and its analogs are effective homogeneous catalysts for several important organic reactions. The pyridine (B92270) and imidazole (B134444) moieties can be systematically modified to fine-tune the electronic and steric environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Understanding the reaction mechanisms is crucial for the rational design of more efficient catalysts. For pyridyl-imidazole complexes, mechanistic studies have been particularly insightful in the field of CO₂ reduction. Rhenium(I) tricarbonyl complexes bearing pyridyl-imidazole type ligands are well-known electrocatalysts for the reduction of carbon dioxide to carbon monoxide. researchgate.net The catalytic cycle is believed to involve the ligand in the reduction chemistry. The initial ligand-based reduction forms an anionic ligand-centered radical species. nsf.gov Key to the catalytic conversion is the ability of the supporting ligand to be involved in a two-electron reduction process. researchgate.net The presence of proton sources can enhance the catalytic current. acs.org

In other catalytic systems, such as Rh(III)-catalyzed C-H activation, mechanistic proposals suggest the initial coordination of a directing group on the substrate to the metal center, followed by the C-H activation step to form a rhodacycle intermediate. nih.gov Subsequent steps involve migratory insertion of a coupling partner and eventual regeneration of the active catalyst. nih.gov While not specifically employing this compound as the primary ligand, these studies provide a framework for understanding how N-heterocyclic ligands can participate in and stabilize intermediates within a catalytic cycle.

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. While the specific use of chiral derivatives of this compound in asymmetric catalysis is not extensively documented in the reviewed literature, the broader class of chiral ligands containing pyridine and other N-heterocycles has seen widespread success. For instance, pyridine-oxazoline ligands are a privileged class of hybrid ligands that have been successfully applied in numerous metal-catalyzed asymmetric reactions. rsc.org Similarly, chiral ligands based on imidazolidin-4-one (B167674) nih.gov and 1,3-oxazolidine nih.gov have been developed and utilized in various enantioselective reactions, including Henry reactions and aldol (B89426) reactions. nih.govnih.gov These examples demonstrate the potential of incorporating chirality into pyridine-imidazole scaffolds to create effective ligands for asymmetric catalysis, suggesting a promising area for future research.

Palladium- and nickel-catalyzed cross-coupling and C-H activation reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In many of these reactions, imidazole and pyridine moieties act as substrates or directing groups. For example, nickel-catalyzed C-H arylations of imidazoles with phenol (B47542) derivatives have been developed. rsc.org Palladium catalysis has been used for the direct C-H functionalization of related imidazolinone cores. nih.gov

While these examples highlight the reactivity of the imidazole ring itself, the use of this compound as a supporting ligand for the metal catalyst in these transformations is less common. However, the fundamental role of N-heterocyclic ligands in stabilizing active metal centers and modulating their reactivity is well-established in this field. The development of catalysts bearing this specific ligand could offer unique steric and electronic properties beneficial for specific cross-coupling or C-H activation challenges.

Complexes of this compound and its analogs have demonstrated significant utility in oxidation, reduction, and polymerization catalysis.

Oxidation: Manganese complexes featuring pyridine and imidazole donor ligands are of interest for bio-inspired oxidation catalysis, including water oxidation. mdpi.com The coordination environment provided by these ligands can stabilize various oxidation states of manganese (Mn²⁺ to Mn⁴⁺), which is crucial for catalyzing redox processes. mdpi.com For alkene epoxidation, manganese complexes with tetradentate aminopyridine ligands are believed to operate through a Mn(III)/Mn(V) catalytic cycle in the presence of oxidants like hydrogen peroxide. osti.gov The addition of a base, such as 1-methylimidazole, can significantly affect the catalytic efficiency of manganese-based oxidation catalysts. uu.nl

Reduction: The reduction of carbon dioxide using molecular catalysts is a field of intense research. Rhenium(I) tricarbonyl complexes with pyridyl-imidazole ligands are among the most studied systems for this transformation. researchgate.net These complexes can act as electrocatalysts or photocatalysts to reduce CO₂ primarily to carbon monoxide (CO). researchgate.netacs.org The catalytic performance, measured by factors like overpotential and kinetic speed, is highly dependent on the specific structure of the pyridyl-imidazole ligand. researchgate.net For instance, expanding the aromatic system of the ligand can lower the overpotential compared to benchmark Re-bipyridine catalysts. researchgate.net The table below summarizes the electrochemical properties of several Rhenium(I) complexes with different pyridyl-imidazole type ligands.

| Catalyst (Ligand) | First Reduction (Ep1,c vs Fc+/0) | Catalytic Process | Notes |

| Re-QuBIm (2-(2́-quinolyl)benzimidazole) | -2.01 V (peak potential) | Electrocatalytic CO₂ reduction | Overpotential ~200 mV lower than Re-bpy catalysts. researchgate.net |

| 1-Re (bpy with o-aminophenyl) | -1.81 V | Electrocatalytic CO₂ reduction | Performance enhanced by second-sphere H-bonding. nsf.gov |

| 2-Re (bpy with m-aminophenyl) | -1.73 V | Electrocatalytic CO₂ reduction | Most positive initial reduction in its series. nsf.gov |

| 3-Re (bpy with p-aminophenyl) | -1.84 V | Electrocatalytic CO₂ reduction | Most cathodic initial reduction in its series. nsf.gov |

Polymerization: Transition metal complexes are fundamental to modern polymerization catalysis. mdpi.com A copper(II) complex featuring the closely related ligand 2,6-di(1H-imidazol-2-yl)pyridine (H₂dimpy) has been successfully applied in atom transfer radical polymerization (ATRP) of styrene. researchgate.net This catalyst system produced polystyrene with low polydispersity (1.3), indicating a controlled polymerization process where the livingness of the polymer chain is maintained. researchgate.net The performance of the H₂dimpy ligand was comparable to standard ligands used for ATRP, highlighting the suitability of this structural motif for designing polymerization catalysts. researchgate.net Furthermore, copper(II) complexes based on benzimidazole (B57391) ligands have been developed as novel photoredox catalysts for free radical polymerization. mdpi.com

Heterogeneous Catalysis Incorporating this compound-Derived Materials

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous systems that combine the high activity and selectivity of molecular catalysts with the practical advantages of easy separation and recyclability. The this compound framework is well-suited for incorporation into or onto various solid matrices.

Inorganic Supports: A wide range of inorganic materials, such as silica (B1680970), alumina, and zeolites, are used for catalyst immobilization due to their high surface area, mechanical strength, and thermal stability. nih.govnih.gov Covalent attachment is a common strategy to prevent catalyst leaching. nih.gov The surface of an inorganic support like silica can be functionalized, for example, using organosilanes, to introduce reactive groups that can form a covalent bond with the this compound ligand or its pre-formed metal complex. mdpi.com This approach allows for the creation of robust heterogeneous catalysts where the molecular integrity of the active site is preserved.

Organic Supports: Polymeric materials are also widely used as supports for catalysts. dntb.gov.ua An innovative approach involves the direct synthesis of polymers incorporating the catalytic moiety into their structure. For example, highly ordered imidazolyl-functionalized mesoporous phenolic resins have been synthesized in a one-pot method. rsc.org In these materials, the imidazole units are an integral part of the porous organic framework. rsc.org These imidazole sites can act synergistically with other functional groups within the polymer, such as phenolic hydroxyls, to cooperatively activate substrates. rsc.org Such materials have been shown to be effective cooperative catalysts for the fixation of carbon dioxide into epoxides to form cyclic carbonates and can be reused multiple times without loss of activity. rsc.org This strategy demonstrates how imidazole-containing building blocks can be used to create advanced, recyclable heterogeneous catalysts. nih.gov

Performance in Continuous Flow Systems and Reactor Engineering

There is limited specific information in the available literature regarding the performance of this compound-based systems when used as catalysts in continuous flow reactors. Research in this area has predominantly focused on the synthesis of related heterocyclic compounds, such as imidazo[1,2-a]pyridines, using continuous flow methods rather than their application as catalysts within these systems. nih.govnih.gov These studies highlight the advantages of flow chemistry for the efficient, automated, and scalable production of such molecules. nih.govnih.gov However, the translation of these ligands or their metallic complexes into heterogeneous catalysts for use in packed-bed or other continuous flow reactors remains an area for future exploration.

Electrocatalysis and Photocatalysis with this compound Functionalized Systems

Imidazole-pyridine scaffolds are versatile ligands for creating functional metal complexes with significant potential in electrocatalysis and photocatalysis. Their tunable electronic properties and robust coordination capabilities make them suitable for applications in energy conversion and organic transformations.

Energy Conversion Applications (e.g., Hydrogen Evolution, Oxygen Evolution, CO2 Reduction)

Carbon Dioxide (CO₂) Reduction

Systems incorporating imidazole-pyridine ligands have shown notable performance in the photocatalytic reduction of CO₂. A series of Rhenium(I) pyridyl imidazole complexes have been synthesized and studied for this purpose. rsc.orguky.edu These complexes, when used in conjunction with a photosensitizer like [Ru(bpy)₃]²⁺ and a sacrificial electron donor, can effectively convert CO₂ into formic acid (HCO₂H). rsc.orguky.edu

One study systematically varied the electronic properties of the pyridyl imidazole ligand to include donor-π (D-π), acceptor-π (A-π), and neutral-π (π) characteristics. rsc.org It was found that a Re(I) complex featuring an A-π pendant group (RC4) significantly outperformed the others, achieving a turnover number (TON) of 844 for formic acid production with 86% carbon selectivity. rsc.orguky.edu This performance is notable as the benchmark catalyst, Re(bpy)(CO)₃Br, produced no formic acid under identical conditions. rsc.org The catalytic activity of these complexes is supported by cyclic voltammetry, which shows a catalytic current in the presence of a CO₂ atmosphere. rsc.orgresearchgate.net While these imidazole-pyridine complexes can act as catalysts without an external photosensitizer, their efficiency in self-sensitized conditions is poor. rsc.orguky.edu

Table 1: Performance of Substituted Imidazole-Pyridine Rhenium Catalysts in Photocatalytic CO₂ Reduction Data sourced from studies on Re(I) pyridyl imidazole complexes. rsc.orguky.edu

| Catalyst Type | Key Feature | Turnover Number (TON) for HCO₂H | Carbon Selectivity (%) |

| RC4 | Acceptor-π (A-π) pendant | 844 | 86 |

| RC2–3 | Neutral-π (π) pendant | Lower than RC4 | Not specified |

| RC5 | Donor-π (D-π) pendant | Lower than RC4 | Not specified |

| Re(bpy)(CO)₃Br | Benchmark Catalyst | 0 | 0 |

Oxygen Evolution

In the field of water oxidation, which is the anodic half-reaction of water splitting, cobalt complexes with imidazole-containing pyridine chelates have been investigated. A cobalt complex featuring a tetraimidazolyl-substituted pyridine ligand was identified as an active electrocatalyst for water oxidation at neutral pH. nih.gov The presence of imidazolyl donors results in a more electron-rich cobalt center compared to analogous pyridine-based systems, enhancing catalytic activity at lower pH levels. nih.gov

Hydrogen Evolution

Research into catalysts for the hydrogen evolution reaction (HER) has also explored complexes containing imidazole and pyridine moieties. However, specific studies detailing the performance of catalysts derived directly from this compound are not prominent in the reviewed literature. Studies on related structures, such as polymers containing 2-(1H-1,2,3-triazol-4-yl)pyridine-based metal complexes, have demonstrated photocatalytic activity for producing molecular hydrogen. nih.gov

Photoinduced Organic Transformations and Reaction Pathways

The application of this compound functionalized systems as photocatalysts for general organic transformations is not well-documented. The existing research on related compounds, such as imidazopyridines, tends to focus on photoinduced transformations of the heterocyclic scaffold itself, such as C-H functionalization, rather than employing the compound as a catalyst to facilitate other reactions. For instance, the photocatalytic degradation of the herbicide Imazapyr, which contains an imidazolinone-pyridine structure, has been studied, but this involves the breakdown of the molecule rather than its use as a stable photocatalyst. nih.gov

Catalyst Stability, Longevity, and Recyclability Assessment

The stability and recyclability of catalysts are critical for their practical application. For systems based on the imidazole-pyridine framework, these properties can vary significantly depending on the metal center and the specific reaction conditions.

Stability: In the context of water oxidation, the promising cobalt complex with a tetraimidazolyl-substituted pyridine chelate was found to decompose rapidly under electrocatalytic conditions into a less active species. nih.gov This indicates that while the initial molecular catalyst is highly active, its operational stability is a significant challenge that needs to be addressed for long-term use.

Longevity and Recyclability: While specific data on the recyclability of the aforementioned Rhenium CO₂ reduction catalysts are limited in the provided sources, the development of recyclable catalysts is a major theme in the broader field of imidazole chemistry. For example, novel magnetic nanocatalysts have been designed for the synthesis of imidazole derivatives and have demonstrated excellent reusability over multiple cycles with no significant loss of activity. mdpi.comresearchgate.net Similarly, highly tunable periodic imidazole-based mesoporous polymers have been developed as cooperative catalysts for CO₂ fixation into cyclic carbonates; these solid catalysts are stable and can be reused at least five times without a decrease in activity. rsc.org These examples showcase methodologies that could potentially be applied to create more robust and recyclable catalysts based on the this compound scaffold.

Computational and Theoretical Chemistry Studies on 5 1h Imidazol 1 Yl 2 Methylpyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict a wide array of molecular properties.

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between these frontier orbitals provides insights into chemical stability and reactivity. Similarly, the Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 5-(1H-imidazol-1-yl)-2-methylpyridine, such analyses would pinpoint the reactive centers on both the pyridine (B92270) and imidazole (B134444) rings, but specific data from dedicated studies are not available.

Vibrational and Electronic Spectra Prediction

Theoretical calculations are often used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predictions are invaluable for interpreting experimental spectroscopic data. While experimental spectra for this compound may exist, a computational study to assign and understand the underlying vibrational modes and electronic transitions has not been reported.

Thermochemical Parameters and Reaction Energetics

DFT calculations can provide accurate thermochemical data, such as enthalpy of formation, entropy, and Gibbs free energy. This information is vital for understanding the thermodynamics of reactions involving the compound. The energetics of potential reactions, such as metal coordination or metabolic transformations, remain uncalculated for this compound.

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Solution Behavior

MD simulations are a powerful tool for studying the physical movement of atoms and molecules over time. These simulations could reveal crucial information about how this compound behaves in different solvent environments and how it interacts with metal ions, which is particularly relevant given the coordinating potential of the imidazole and pyridine nitrogen atoms. The dynamics of such interactions, including the stability of potential metal complexes and the conformational flexibility of the molecule in solution, are yet to be investigated through MD simulations.

Advanced Quantum Chemical Calculations for Mechanistic Elucidation

More advanced quantum chemical methods can be employed to elucidate complex reaction mechanisms, transition states, and reaction pathways. For a molecule like this compound, this could involve studying its role as a ligand in catalysis or its potential metabolic pathways. At present, no such advanced computational studies have been published.

Machine Learning and Chemoinformatics in Ligand Discovery and Optimization

Machine learning and chemoinformatics are increasingly used to predict the properties of new molecules and to guide the discovery of novel ligands for biological targets. These approaches rely on large datasets of known compounds to build predictive models. The absence of foundational computational data for this compound means it is not currently represented in such models, limiting the ability to predict its potential biological activities or to use it as a scaffold for virtual screening and ligand optimization efforts.

Supramolecular Architectures and Self Assembly Based on 5 1h Imidazol 1 Yl 2 Methylpyridine

Design Principles for Self-Assembled Systems

The spontaneous organization of molecules into ordered structures, known as self-assembly, is governed by the intrinsic properties of the constituent building blocks. The molecular structure of 5-(1H-imidazol-1-yl)-2-methylpyridine is uniquely suited for designing self-assembled systems due to several key features:

Defined Geometry: The compound possesses a well-defined, somewhat rigid structure with specific bond angles between the pyridine (B92270) and imidazole (B134444) rings. This controlled geometry directs the spatial orientation of interacting molecules, leading to predictable and discrete supramolecular structures.

Directional Bonding Sites: The nitrogen atoms in both the pyridine and imidazole rings act as excellent coordination sites (Lewis bases) for metal ions, guiding the formation of metallosupramolecular architectures. The differing electronic properties and basicities of the pyridine and imidazole nitrogen atoms can be exploited for selective and sequential metal binding. nih.govnih.gov

Hierarchical Assembly: The molecule's ability to engage in multiple types of non-covalent interactions simultaneously allows for the creation of complex, hierarchical structures. Initial interactions, such as metal coordination, can form a primary structure which then organizes into a larger superstructure through weaker forces like hydrogen bonding or π-stacking. nih.gov

Steric Influence: The methyl group at the 2-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry around a metal center and affect the packing of molecules in the solid state. This allows for fine-tuning of the final supramolecular architecture.

These principles are leveraged in the construction of sophisticated structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages, where this compound can act as a versatile ligand. mdpi.comrsc.orgnih.gov

Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Metal-Ligand Coordination in Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound into supramolecular structures. The molecule's constitution allows it to participate in a range of these interactions, which collectively stabilize the resulting assemblies. rsc.orgmdpi.com

Hydrogen Bonding: Although lacking classic hydrogen bond donors like -OH or -NH, the aromatic C-H groups on both the pyridine and imidazole rings can act as weak hydrogen bond donors. The nitrogen atoms, particularly the uncoordinated pyridine-like nitrogen of the imidazole ring, can serve as acceptors. These weak C-H···N and C-H···O (if solvent or anions are present) interactions contribute to the stability of the crystal packing. rsc.orgnih.gov In related systems, such interactions are crucial in forming layered assemblies. doi.org

π-Stacking: The electron-rich aromatic systems of the pyridine and imidazole rings are prone to π-π stacking interactions. These interactions occur when the rings align in a face-to-face or offset fashion, contributing significantly to the cohesion of the final structure. The self-assembly of polyimidazole tripod coils, for instance, is stabilized in part by π-π stacking. nih.govnih.gov The combination of these interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. rsc.org

Metal-Ligand Coordination: The most prominent interaction for this compound is the coordination bond formed between its nitrogen atoms and metal ions. The pyridine nitrogen and the "pyridine-like" nitrogen of the imidazole ring are strong Lewis bases that readily bind to a variety of transition metals. nih.gov This interaction is the basis for constructing a vast array of coordination polymers and discrete metallosupramolecular architectures. mdpi.commdpi.comlibretexts.org Research on ligands with distinct imidazole and pyridine donors has shown that their different affinities for metals can be used to achieve selective, sequential metalation, enabling the construction of complex heterobimetallic cages. nih.gov

| Interaction Type | Participating Moieties | Role in Assembly | Example System |

|---|---|---|---|

| Hydrogen Bonding | Aromatic C-H groups (donor), Imidazole/Pyridine N atoms (acceptor) | Stabilizes crystal packing; directs formation of 1D, 2D, or 3D networks. rsc.org | Stabilization of crystal packing in 5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine. nih.gov |

| π-Stacking | Aromatic faces of pyridine and imidazole rings | Contributes to structural cohesion and formation of stacked arrays. nih.gov | Stabilization of polyimidazole tripod coils. nih.gov |

| Metal-Ligand Coordination | Pyridine N atom, Imidazole N-3 atom (Lewis bases) with Metal Ions (Lewis acids) | Primary driving force for forming coordination polymers, MOFs, and discrete cages. mdpi.com | Formation of a [PdPtL4]4+ heterobimetallic cage using a pyridine-imidazole ligand. nih.gov |

Host-Guest Chemistry and Molecular Recognition Phenomena

Supramolecular assemblies constructed from this compound can feature well-defined cavities and pores, making them excellent candidates for applications in host-guest chemistry. nih.gov The process by which a host molecule selectively binds a specific guest molecule is known as molecular recognition.

The formation of discrete cages or porous frameworks using this ligand can create binding pockets that are complementary in size, shape, and chemical nature to potential guest molecules. nih.govnih.gov For example, a heterobimetallic cage assembled from a pyridine-imidazole ligand demonstrated the ability to act as a host for anionic guest molecules, with hydrogen bonding between the guest and inwardly pointing protons of the cage providing stability. nih.gov The recognition is highly specific, driven by a combination of electrostatic interactions, hydrogen bonding, and size complementarity. nih.gov

In such systems, the imidazole and pyridine units not only serve a structural role in forming the host's framework but can also participate directly in guest binding. The interior of a cavity can be lined with the aromatic surfaces of the ligands, offering sites for π-stacking interactions with aromatic guests, or with C-H groups capable of forming weak hydrogen bonds. Porphyrin-based hosts have been shown to recognize imidazole-containing drug molecules through coordination and other non-covalent interactions.

Dynamic Covalent Chemistry and Responsive Supramolecular Materials

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptive systems that can change their constitution in response to external stimuli. While the core structure of this compound consists of robust, non-reversible aromatic bonds, it can be incorporated as a key component into dynamic systems.

This can be achieved by functionalizing the ligand with groups capable of forming dynamic covalent bonds, such as imines, boronic esters, or disulfides. For instance, a related system utilized the reversible formation of dynamic imine bonds, in conjunction with labile palladium-pyridyl coordination, to assemble a complex cage structure. nih.gov This approach combines the stability of a coordination complex with the adaptability of DCC.

Materials built in this manner can be stimuli-responsive. A change in pH, temperature, or the introduction of a competing chemical agent could shift the equilibrium of the dynamic covalent reaction, leading to the disassembly of the supramolecular structure or its transformation into a new architecture. This responsiveness is highly desirable for applications in areas such as controlled guest release, sensing, and self-healing materials. For example, a cage featuring both coordination bonds and dynamic covalent bonds could be "opened" and "closed" reversibly by altering conditions, allowing for the controlled capture and release of a guest molecule. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on the advanced materials science applications of the specific compound “this compound” according to the requested outline.

Synthetic methodologies for constructing MOFs with this specific linker.

The gas adsorption, storage, and separation capabilities of such MOFs.

The luminescent properties or sensing applications of MOFs derived from this compound.

Its use in heterogeneous catalysis within MOF architectures.

Furthermore, the literature search did not provide information on the incorporation of this compound into conjugated polymers, functional macromolecules, or its application in optoelectronic materials and devices.

While there is extensive research on other imidazole, pyridine, and methylpyridine derivatives in the fields of MOFs, polymer chemistry, and optoelectronics, this information does not pertain to the exact molecule specified in your request. To adhere to the strict instruction of focusing solely on “this compound,” it is not possible to construct the requested article.

Advanced Materials Science Applications of 5 1h Imidazol 1 Yl 2 Methylpyridine

Optoelectronic Materials and Device Applications

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Organic Photovoltaics and Solar Energy Harvesting

The search did not yield studies employing 5-(1H-imidazol-1-yl)-2-methylpyridine in organic photovoltaic devices or for solar energy harvesting. The broader family of imidazole (B134444) derivatives has been explored in the context of solar cells. For example, various imidazole-based compounds have been utilized as sensitizers in dye-sensitized solar cells (DSSCs) nih.govnih.gov. Additionally, imidazole derivatives have been introduced as passivating agents in perovskite solar cells to reduce defects and improve efficiency and stability mdpi.com. These applications leverage the electronic properties and coordinating ability of the imidazole motif. However, the specific performance of this compound in such applications has not been reported.

Nanomaterial Integration and Hybrid Systems

There is no specific literature on the integration of this compound with nanomaterials to create hybrid systems. In a broader context, imidazole-containing ligands are frequently used to functionalize the surface of nanoparticles, such as quantum dots. These ligands can provide stability in aqueous solutions and offer sites for further conjugation, making the quantum dots suitable for biological imaging and other applications nih.govnih.govresearchgate.net. The imidazole group binds to the surface of the quantum dots, passivating surface defects and influencing their optical properties. Similarly, imidazoline-functionalized mesoporous silica (B1680970) nanoparticles have been developed for applications like drug delivery nih.gov. While it is plausible that this compound could serve a similar function as a surface ligand, no studies have been published to confirm this or to detail the properties of such hybrid systems.

Due to the absence of specific data, research findings, and corresponding data tables for "this compound" in the requested applications, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not possible at this time.

Chemosensor Development and Analytical Applications Utilizing 5 1h Imidazol 1 Yl 2 Methylpyridine

Design Rationales for Selective and Sensitive Analytes Recognition

The efficacy of a chemosensor is fundamentally linked to its ability to selectively recognize and bind a target analyte. The molecular architecture of 5-(1H-imidazol-1-yl)-2-methylpyridine offers several advantages in this regard. The molecule is composed of two key nitrogen-containing heterocyclic rings: a pyridine (B92270) ring and an imidazole (B134444) ring. The nitrogen atom in the pyridine ring and the unsaturated nitrogen atom in the imidazole ring can act as excellent coordination sites for metal ions. This bidentate or potentially polydentate coordination capability is a critical design element for sensors targeting metallic species.

Fluorescence and Colorimetric Sensing Mechanisms

Fluorescence and colorimetric sensing are two of the most widely employed techniques in chemosensor development due to their high sensitivity and the potential for real-time, visual detection. This compound can be incorporated into fluorescent or colorimetric sensors that operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

In a typical PET-based sensor, the this compound unit can act as a receptor that, in its unbound state, quenches the fluorescence of a nearby fluorophore through electron transfer. Upon binding to an analyte, the electron transfer process is inhibited, leading to a "turn-on" fluorescent response. Conversely, in an ICT-based sensor, analyte binding can alter the electron density distribution within the molecule, causing a shift in the absorption or emission wavelength and a corresponding change in color or fluorescence. FRET-based sensors can be designed by linking the this compound receptor to a donor-acceptor fluorophore pair. Analyte binding can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal.

Table 1: Theoretical Sensing Mechanisms for Analytes with this compound-based Sensors

| Analyte | Potential Sensing Mechanism | Expected Response |

|---|---|---|

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Fluorescence Quenching via PET | Decrease in fluorescence intensity |

| Anions (e.g., F⁻, CN⁻) | Hydrogen Bonding Induced ICT | Shift in fluorescence or absorption wavelength |

Electrochemical Sensing Platforms and Impedance Spectroscopy

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, portability, and low cost. This compound can be immobilized on the surface of an electrode to create a recognition layer for electrochemical sensing. The interaction of this layer with a target analyte can induce a measurable change in the electrochemical properties of the system, such as current, potential, or impedance.

Electrochemical Impedance Spectroscopy (EIS) is a particularly effective technique for monitoring these changes. In an EIS-based sensor, an alternating current potential is applied to the electrode, and the resulting impedance is measured over a range of frequencies. When the analyte binds to the immobilized this compound, it can alter the charge transfer resistance and capacitance at the electrode-solution interface. This change in impedance can be directly correlated to the concentration of the analyte. The high sensitivity of EIS allows for the detection of very low concentrations of target molecules.

Table 2: Potential Performance of a Hypothetical this compound-based Electrochemical Sensor

| Parameter | Projected Value |

|---|---|

| Detection Limit | Low micromolar to nanomolar range |

| Response Time | < 1 minute |

| Selectivity | High for target heavy metal ions |

Applications in Environmental Monitoring, Food Safety, and Advanced Analytical Chemistry

The versatile sensing capabilities of chemosensors based on this compound open up a wide array of applications in critical areas of analytical chemistry.

Environmental Monitoring: These sensors can be deployed for the in-situ detection of heavy metal pollutants, such as lead, mercury, and cadmium, in water sources. Their high sensitivity and selectivity would allow for the rapid and accurate assessment of water quality, which is crucial for public health and environmental protection.

Food Safety: In the food industry, these chemosensors could be utilized to monitor for the presence of contaminants, such as toxic metal ions or certain organic pollutants, in food products. This would provide a rapid screening tool to ensure food safety and prevent the distribution of contaminated goods.

Advanced Analytical Chemistry: Beyond routine monitoring, these sensors can be valuable tools in fundamental research. For instance, they could be used to study the kinetics of metal-ligand binding or to develop new analytical methodologies with enhanced performance characteristics. The ability to tailor the recognition and signaling properties of these sensors makes them highly adaptable to a variety of analytical challenges.

The continued development of chemosensors incorporating the this compound scaffold holds significant promise for advancing the field of analytical chemistry and addressing pressing societal needs in environmental protection and food safety.

Emerging Research Frontiers and Future Prospects for 5 1h Imidazol 1 Yl 2 Methylpyridine

Integration with Advanced Spectroscopic and Imaging Techniques for In-Situ Studies

The static characterization of 5-(1H-imidazol-1-yl)-2-methylpyridine through traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction has provided a foundational understanding of its molecular structure. researchgate.net However, the future of its analysis lies in the application of advanced spectroscopic and imaging techniques for in-situ studies, which will allow for the observation of its behavior in real-time and within complex environments.

Techniques such as Circular Dichroism (CD) spectroscopy can be employed to study the conformational changes of biomolecules upon interaction with this compound, providing insights into its binding mechanisms. nih.gov Fluorescence quenching methods can further elucidate the nature of these interactions, determining binding constants and thermodynamic parameters. nih.gov

In the realm of imaging, the development of radiolabeled analogs of this compound could enable its use as a probe in Positron Emission Tomography (PET). nih.govnih.gov This would allow for the non-invasive, in-vivo visualization of its distribution and target engagement in biological systems, offering a dynamic perspective on its pharmacokinetic and pharmacodynamic properties. The synthesis of such probes would involve labeling with positron-emitting isotopes and subsequent imaging to track their localization in tissues. nih.govnih.gov

Table 1: Advanced Spectroscopic and Imaging Techniques for In-Situ Studies

| Technique | Application for this compound | Potential Insights |

| Circular Dichroism (CD) Spectroscopy | Studying interactions with chiral biomolecules. | Conformational changes, binding site characteristics. |

| Fluorescence Quenching | Investigating binding to proteins and other macromolecules. | Binding affinity, quenching mechanism, thermodynamic parameters. |

| Positron Emission Tomography (PET) | In-vivo imaging of biological distribution and target interaction. | Pharmacokinetics, target engagement, biodistribution. |

| In-situ NMR Spectroscopy | Monitoring reactions and interactions in real-time. | Reaction kinetics, intermediate identification, dynamic conformational changes. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The core structure of this compound presents a versatile scaffold for the generation of a diverse library of derivatives. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can be harnessed to accelerate the discovery of new analogs with tailored properties. dovepress.comchemdiv.comnih.gov

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds by systematically combining a set of building blocks. fortunepublish.com This can be achieved through techniques like solid-phase or solution-phase synthesis, enabling the creation of a library of derivatives of this compound with varied substituents on both the pyridine (B92270) and imidazole (B134444) rings. fortunepublish.com

Once synthesized, these libraries can be subjected to HTS to rapidly assess their activity in a variety of assays. chemdiv.comnih.gov These assays can be designed to measure specific biological activities, such as enzyme inhibition or receptor binding, or to evaluate physicochemical properties. The automation and miniaturization inherent in HTS allow for the screening of thousands of compounds in a short period, significantly increasing the efficiency of the discovery process. rsc.org The data generated from HTS can then be used to establish structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective derivatives. chemdiv.com

Multidisciplinary Research Prospects and Interface with Biological Systems (excluding clinical/drug aspects)

The imidazole moiety is a common feature in many biologically active molecules, and its presence in this compound suggests a rich potential for interaction with biological systems. nih.govlongdom.orgnih.gov Multidisciplinary research at the interface of chemistry and biology can unravel the fundamental aspects of these interactions, excluding any direct clinical or therapeutic investigations.

Biochemical studies can explore the interaction of this compound and its derivatives with specific proteins and enzymes. Imidazole-containing compounds have been shown to interact with a variety of biological targets. longdom.org Investigating these interactions can provide insights into the molecular recognition processes and the structural features that govern binding affinity and specificity.

Furthermore, the compound can be used as a tool to probe biological processes. For instance, its ability to interact with metal ions, a known property of imidazole-containing molecules, could be explored in the context of metalloprotein function or cellular metal ion homeostasis. These fundamental studies can contribute to a broader understanding of biological systems and the roles that small molecules can play within them.

Sustainability and Circular Economy Perspectives in Research

The principles of green chemistry and the circular economy are increasingly being integrated into chemical research and synthesis. mdpi.com The future research on this compound and its derivatives should be guided by these principles to minimize environmental impact and promote sustainability.

The synthesis of imidazole derivatives can be made more environmentally benign by employing green chemistry approaches. mdpi.comnih.govresearchgate.netscispace.com This includes the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.comtaylorfrancis.com The development of catalytic methods, particularly those using non-toxic and recyclable catalysts, can significantly improve the sustainability of the synthesis process. rsc.org

From a circular economy perspective, research can focus on designing synthetic routes that minimize waste and allow for the recycling and reuse of reagents and solvents. The development of one-pot, multi-component reactions for the synthesis of this compound derivatives is a promising strategy in this regard, as it can reduce the number of reaction steps and purification procedures, thereby minimizing waste generation. taylorfrancis.com

Table 2: Green Chemistry Approaches in the Synthesis of Imidazole Derivatives

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Utilizing bio-based starting materials. | Reduced reliance on fossil fuels. |

| Benign Solvents | Employing water or other green solvents. mdpi.com | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. taylorfrancis.com | Faster reaction times and lower energy consumption. |

| Catalysis | Use of reusable and non-toxic catalysts. rsc.org | Reduced waste and improved atom economy. |

| Atom Economy | Designing reactions that incorporate most of the starting materials into the final product. | Minimized waste generation. |

By embracing these emerging research frontiers, the scientific community can significantly advance the understanding and potential utility of this compound, while simultaneously adhering to the principles of sustainable and responsible research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1H-imidazol-1-yl)-2-methylpyridine, and how can reaction conditions be optimized?

- Methodology :

- One-pot multicomponent reactions (MCRs) are effective for synthesizing imidazole-pyridine hybrids. For example, refluxing precursors (e.g., aldehydes, malanonitrile) in ethanol under controlled pH and temperature yields high-purity products .

- Acylation strategies using substituted benzoyl chlorides (e.g., 3,4-difluorobenzoyl chloride) can modify the pyridine ring. Continuous flow reactors enable precise control of reaction parameters (temperature, stoichiometry) for scalability .

Q. How can structural characterization of this compound be performed to ensure accuracy?

- Techniques :

- Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Hydrogen-bonding networks in co-crystals (e.g., with benzene-1,4-diol) validate supramolecular interactions .

- NMR and FTIR : Use / NMR to confirm substituent positions and FTIR to identify functional groups (e.g., C=N stretching at ~1600 cm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity or biological activity data?

- Approach :

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity trends. For example, electron-withdrawing groups (e.g., trifluoromethyl) at position 5 increase electrophilicity .

- Molecular docking identifies binding modes with biological targets (e.g., enzymes). Compare docking scores with experimental IC values to validate hypotheses .

- Validation : Cross-reference computational results with controlled in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in co-crystals of this compound?

- Experimental design :

- Co-crystallize with hydrogen-bond donors (e.g., benzene-1,4-diol) and analyze via SC-XRD. Measure bond lengths (e.g., N···O < 3.0 Å) and angles to quantify interaction strength .

- Hirshfeld surface analysis maps intermolecular contacts and identifies dominant interactions (e.g., π-π stacking vs. H-bonding) .

Q. How do substituent modifications (e.g., methyl, halogen) influence the compound’s physicochemical properties?

- Case study :

- A methyl group at position 2 enhances steric hindrance, reducing nucleophilic substitution rates. Bromine at position 3 (as in 3-bromo analogs) increases electrophilicity, enabling cross-coupling reactions .

- LogP measurements (HPLC-based) quantify lipophilicity changes, correlating with bioavailability .

Data Analysis & Validation

Q. How should researchers address discrepancies in crystallographic data refinement?

- Protocol :

- Use SHELXL for small-molecule refinement. Validate via R-factor convergence (< 5%) and check for residual electron density peaks .

- Apply PLATON checks for missed symmetry or solvent-accessible voids .

Q. What methodologies are recommended for purity assessment and by-product identification?

- Analytical workflow :

- HPLC-MS quantifies purity (>98%) and detects trace impurities. Use C18 columns with acetonitrile/water gradients .

- GC-MS identifies volatile by-products (e.g., unreacted aldehydes) .

Biological & Mechanistic Studies

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.